molecular formula C12H14N2O B1252215 Nigeglanine

Nigeglanine

Cat. No.: B1252215
M. Wt: 202.25 g/mol
InChI Key: FAGBILYNJCYFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigeglanine is a natural product found in Nigella sativa and Nigella glandulifera with data available.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Nigeglanine exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. A study found that extracts containing this compound demonstrated efficacy against Candida albicans, a common fungal pathogen, highlighting its potential as an antifungal agent .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and asthma .

Anticancer Potential
this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines. This effect is believed to be linked to its ability to influence cell cycle regulation and promote programmed cell death .

Pharmacological Insights

Mechanism of Action
The pharmacological effects of this compound are attributed to its structural characteristics as an indazole derivative. Indazoles are known for their ability to interact with biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to inflammation and tumor growth .

Case Studies
Several case studies have documented the therapeutic applications of this compound. For instance, a clinical trial evaluating the effects of Nigella sativa extracts (which include this compound) on asthma patients reported significant improvements in symptoms and lung function . Another study focused on the hepatoprotective effects of this compound, demonstrating its potential to mitigate liver damage induced by toxic substances .

Synthesis and Structural Studies

The synthesis of this compound has been optimized to enhance yield and purity. A notable method involves a one-step synthesis from easily accessible precursors, allowing for the efficient production of this compound on a gram scale . Structural elucidation through crystallography has provided insights into its molecular configuration, which is crucial for understanding its biological activity .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one

InChI

InChI=1S/C12H14N2O/c1-9-6-11-10(12(15)7-9)8-13-4-2-3-5-14(11)13/h6-8H,2-5H2,1H3

InChI Key

FAGBILYNJCYFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CN3CCCCN3C2=C1

Synonyms

nigeglanine
nigeglanine hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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